CSF1 -

CSF1

Catalog Number: EVT-243704
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Colony stimulating factor 1, also known as macrophage colony-stimulating factor, is a secreted cytokine primarily responsible for the differentiation of hematopoietic stem cells into macrophages and other related cell types. This factor plays a crucial role in the immune system by regulating the proliferation, survival, and function of monocytes and macrophages. It is produced by various eukaryotic cells and is involved in several physiological processes, including immune responses, tissue repair, and placental development .

Source

Colony stimulating factor 1 is produced by a variety of cells, including osteoblasts, fibroblasts, and endothelial cells. Its expression can be influenced by various factors such as hormones and cytokines. For example, parathyroid hormone stimulates osteoblasts to release colony stimulating factor 1, which subsequently affects osteoclast differentiation and bone resorption .

Classification

Colony stimulating factor 1 belongs to the family of hematopoietic growth factors. It is classified as a cytokine due to its role in cell signaling and regulation of immune responses. The gene encoding colony stimulating factor 1 is located on chromosome 5 in humans and contains multiple exons that give rise to different isoforms through alternative splicing .

Synthesis Analysis

Methods

Colony stimulating factor 1 can be synthesized using recombinant DNA technology. This involves cloning the CSF1 gene into expression vectors that can be introduced into host cells (often bacteria or mammalian cells) to produce the protein. The synthesized protein can then be purified for research or therapeutic use.

Technical Details

The human colony stimulating factor 1 gene consists of ten exons and spans approximately 20 kilobases. Alternative splicing results in different isoforms of the protein, which include a secreted proteoglycan, a glycoprotein, and a membrane-bound form . The active form typically exists as a disulfide-linked homodimer.

Molecular Structure Analysis

Structure

Colony stimulating factor 1 has a complex structure characterized by a four-helix bundle arrangement in its active form. The disulfide bonds stabilize this homodimeric structure, which is crucial for its interaction with its receptor .

Data

The crystal structure of the colony stimulating factor 1-receptor complex has been elucidated, revealing insights into how this cytokine binds to its receptor and activates signaling pathways. The binding involves interactions between conserved residues on both the colony stimulating factor 1 and its receptor .

Chemical Reactions Analysis

Reactions

Colony stimulating factor 1 primarily interacts with its receptor, colony stimulating factor 1 receptor (CSF1R), initiating a cascade of signaling events that lead to cellular responses such as differentiation and proliferation of monocytes into macrophages. This interaction can also influence other pathways involved in inflammation and tissue repair.

Technical Details

The binding of colony stimulating factor 1 to CSF1R triggers receptor dimerization and subsequent activation of intracellular signaling pathways, including those mediated by phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways .

Mechanism of Action

Process

Upon binding to CSF1R, colony stimulating factor 1 induces conformational changes that activate the receptor's intrinsic kinase activity. This activation leads to phosphorylation of downstream signaling molecules that regulate gene expression related to macrophage differentiation and function.

Data

Research indicates that colony stimulating factor 1 signaling is essential for maintaining macrophage homeostasis in vivo. It promotes not only the survival but also the functional activation of macrophages during immune responses .

Physical and Chemical Properties Analysis

Physical Properties

Colony stimulating factor 1 is a glycoprotein with a molecular weight ranging from approximately 150 kDa to 200 kDa depending on its isoform. It is soluble in aqueous solutions and exhibits stability under physiological conditions.

Chemical Properties

The protein is sensitive to proteolytic cleavage, which can release active fragments that retain biological activity. Its stability can be affected by factors such as pH and temperature . Colony stimulating factor 1 also possesses multiple glycosylation sites that influence its biological activity and half-life in circulation.

Applications

Scientific Uses

Colony stimulating factor 1 has significant applications in immunology and clinical research. It is used extensively in laboratory settings to generate monocyte-derived macrophages for studies on immune responses, cancer biology, and tissue repair mechanisms. Additionally, inhibitors targeting CSF1R are being explored for therapeutic applications in cancer treatment due to their potential to modulate macrophage activity within tumors .

Molecular Characterization of CSF1

Genomic Architecture and Transcriptional Regulation

The Colony Stimulating Factor 1 (CSF1) gene exhibits a complex genomic organization and regulatory landscape that enables its context-specific expression across diverse cell types. In humans, CSF1 is located on chromosome 1p13.3, while in mice it resides on chromosome 3. The gene spans approximately 21 kb and contains 10 exons, with alternative splicing and promoter usage generating distinct isoforms [1] [4]. The promoter region contains multiple cis-regulatory elements that respond to developmental and environmental cues. Key findings include:

  • Tissue-Specific Promoters: Two alternative promoters govern expression in different cell types. A trophoblast-specific promoter lies upstream of exon 1, while a macrophage-specific promoter regulates transcription from exon 2 [3] [6]. A highly conserved 250-bp fms intronic regulatory element (FIRE) within intron 2 regulates transcript elongation in macrophages [6].
  • Transcription Factor Networks: Constitutive expression in fibroblasts requires AP1, CTF/NF1, Sp1, and Sp3 binding sites within the proximal promoter [1] [4]. Growth arrest reduces CSF1 transcription by altering the composition of bound transcription factors, while stimulation with serum or cytokines rapidly reinitiates expression. In monocytes, interferon-γ (IFN-γ) enhances CSF1 transcription via a gamma-activated site (GAS) element (TTCCCATAA) that recruits STAT1 [10].
  • Epigenetic Regulation: Chromatin accessibility at the FIRE element is essential for microglia and tissue-specific macrophage development. Deletion of FIRE in mice ablates microglia and Langerhans cells without affecting monocyte production [6].

Table 1: Transcription Factors Regulating CSF1 Expression

Transcription FactorBinding SiteFunctionCell Type
AP1TGACTCABasal expressionFibroblasts, monocytes
CTF/NF1TGGCAConstitutive activationFibroblasts
Sp1/Sp3GGGCGGPromoter activityUbiquitous
STAT1TTCCCATAAIFN-γ responseMonocytes, epithelial cells
PU.1GAGGAAMyeloid-specific expressionMacrophages

Isoform Diversity and Post-Translational Modifications

CSF1 exists in three functionally distinct isoforms generated through alternative splicing and post-translational processing: secreted glycoprotein (sgCSF1), secreted proteoglycan (spCSF1), and membrane-spanning cell-surface glycoprotein (csCSF1). Each isoform exhibits unique biochemical properties and biological activities:

  • sgCSF1: This 70-90 kDa glycoprotein is generated by proteolytic cleavage of a precursor protein at amino acid 456. It lacks a glycosaminoglycan (GAG) chain and mediates endocrine signaling via circulation. sgCSF1 has a shorter half-life and induces transient receptor activation [7].
  • spCSF1: This high-molecular-weight (≥ 100 kDa) chondroitin sulfate proteoglycan contains a GAG chain attached to Ser277 in humans (Ser276 in mice). The GAG modification enhances stability and permits sequestration in the extracellular matrix. spCSF1 forms concentration gradients that direct macrophage chemotaxis and sustains longer-lasting signaling than sgCSF1 [7].
  • csCSF1: The 68-86 kDa membrane-bound isoform results from alternative splicing that excludes exon 6. It contains a hydrophobic transmembrane domain and mediates juxtacrine signaling via cell-cell contact. csCSF1 promotes prolonged receptor activation and supports stem cell self-renewal more effectively than soluble isoforms [2] [7].

Table 2: Biochemical and Functional Properties of CSF1 Isoforms

IsoformMolecular WeightKey Structural FeaturesSignaling RangePrimary Functions
sgCSF170-90 kDaN-/O-glycans; No GAG chainEndocrineMonocyte differentiation; Transient proliferation
spCSF1≥100 kDaChondroitin sulfate chain at Ser276/277ParacrineMacrophage chemotaxis; Osteoclastogenesis; Sustained signaling
csCSF168-86 kDaTransmembrane domain (aa 448-468)JuxtacrineStem cell renewal; Neuronal survival; Cell-contact-dependent differentiation

Functional studies in transgenic mice reveal non-redundant roles:

  • Mice expressing only sgCSF1 partially rescue osteopetrosis in Csf1op/op mice but exhibit incomplete tooth eruption and reduced body weight [7].
  • spCSF1 expression fully normalizes bone remodeling and tooth eruption due to matrix retention and localized bioactivity. The GAG chain is critical for efficient osteoclastogenesis [7].
  • csCSF1 expression alone fails to restore tissue macrophages but rescues neurological defects in Csf1op/op mice, highlighting its role in microglial maintenance [5].

Structural Biology of CSF1-Ligand-Receptor Complexes

CSF1 signals exclusively through the CSF1 receptor (CSF1R, c-FMS), a type III receptor tyrosine kinase, while the alternative ligand IL-34 also activates CSF1R but with distinct kinetics and spatial regulation. Structural studies reveal how ligand-receptor binding specificity translates into functional diversity:

  • CSF1-CSF1R Ternary Complex: The active signaling complex comprises two CSF1R molecules bound to a dimeric CSF1 ligand. Crystal structures (PDB: 4WRM) reveal that CSF1 adopts a compact helical bundle conformation that creates two symmetrical binding grooves [8] [9]. The receptor’s immunoglobulin domains D2 and D3 engage these grooves through hydrophobic and polar interactions:
  • Domain D2: Binds the "wedge" region of CSF1 via residues Leu24, Leu26, and Phe70
  • Domain D3: Interacts with CSF1’s helix B and loop BC through Tyr105, Glu107, and Arg110 [9]
  • Domain D4: Mediates receptor-receptor dimerization via a conserved β-hairpin loop (Glu311-Arg322) [8]
  • Ligand-Binding Duality: Despite minimal sequence homology, CSF1 and IL-34 bind overlapping epitopes on CSF1R through convergent electrostatic interfaces. Key conserved interactions include:
  • CSF1 Arg32 ↔ CSF1R Asp299
  • IL-34 Lys227 ↔ CSF1R Glu301Both ligands induce similar receptor dimerization angles but differ in dissociation kinetics—IL-34 binding persists longer, enabling sustained signaling [3] [8].
  • Isoform-Specific Receptor Activation: Membrane-bound csCSF1 induces slower, more prolonged CSF1R activation than soluble isoforms due to reduced receptor internalization. Proteoglycan spCSF1 forms higher-order complexes with heparan sulfate, facilitating cooperative receptor binding and enhanced signaling potency [7] [8]. Mutagenesis studies identify the GAG attachment site (Ser276/277) as critical for spCSF1’s matrix retention and osteoclastogenic activity [7].

Table 3: Key Structural Features of CSF1 Ligand-Receptor Complexes

Structural ElementLigand InteractionFunctional Consequence
CSF1R Domain D2Binds CSF1 helix A and N-terminusDetermines ligand specificity
CSF1R Domain D3Engages CSF1 helix B and loop BCStabilizes high-affinity binding
CSF1R Domain D4Homotypic receptor-receptor interactionFacilitates dimerization and kinase activation
CSF1 Arg32Salt bridge with CSF1R Asp299Critical for binding affinity; Mutation reduces signaling
CSF1R β-hairpin loop (Glu311-Arg322)Dimerization interfaceDisruption ablates kinase activity

Properties

Product Name

CSF1

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